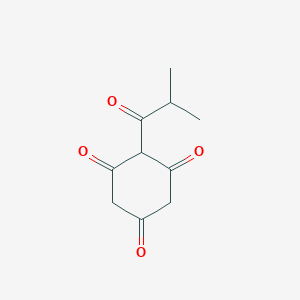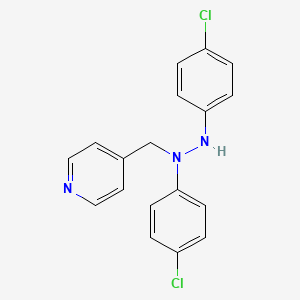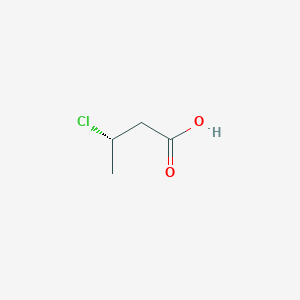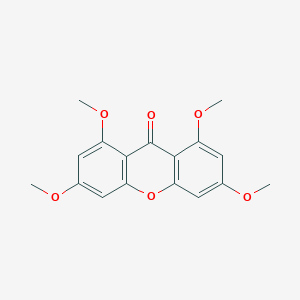
1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one is an organotin compound that features both stannyl and silyl functional groups
准备方法
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one can be synthesized through a multi-step process involving the reaction of tributylstannyl chloride with trimethylsilylpropyl ketone under specific conditions. The reaction typically requires the presence of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The stannyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, such as bromine or chlorine, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides and silyl ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated organotin and silyl compounds.
科学研究应用
1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one involves its interaction with molecular targets through its stannyl and silyl groups. These interactions can lead to the formation of new chemical bonds, facilitating various chemical transformations. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in chemical reactions.
相似化合物的比较
1-(Tributylstannyl)propan-2-one: Lacks the silyl group, making it less versatile in certain reactions.
3-(Trimethylsilyl)propan-2-one: Lacks the stannyl group, limiting its applications in organotin chemistry.
1-(Tributylstannyl)-3-(trimethylsilyl)butan-2-one: Similar structure but with an additional carbon atom, affecting its reactivity and applications.
Uniqueness: 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one is unique due to the presence of both stannyl and silyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
32284-56-3 |
|---|---|
分子式 |
C18H40OSiSn |
分子量 |
419.3 g/mol |
IUPAC 名称 |
1-tributylstannyl-3-trimethylsilylpropan-2-one |
InChI |
InChI=1S/C6H13OSi.3C4H9.Sn/c1-6(7)5-8(2,3)4;3*1-3-4-2;/h1,5H2,2-4H3;3*1,3-4H2,2H3; |
InChI 键 |
MOMDBKKPUVMWIZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=O)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)




![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)





![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
